Thiophene Regioisomerism: 3-Yl vs. 2-Yl Attachment and Impact on Planarity-Dependent Target Engagement
The target compound bears a thiophen-3-yl substituent at the pyrazole 3-position, whereas the closest commercial analog (CAS 1448135-73-6) bears a thiophen-2-yl group. In the CRAC channel inhibitor series of aryl-3-trifluoromethylpyrazoles, the torsional angle between the pyrazole and thiophene rings was demonstrated to be a key determinant of potency; introduction of sterically demanding groups that altered this dihedral angle reduced CRAC inhibitory activity by approximately 7-fold (compound 16e vs. 17d) . Although no direct head-to-head comparison between the 3-yl and 2-yl isomers is published, the structural difference is predicted to produce a distinct dihedral angle and electrostatic potential map, which may differentially affect binding to planar aromatic pockets in kinase ATP-binding sites or nuclear receptor ligand-binding domains [1].
| Evidence Dimension | Predicted torsional angle between pyrazole and thiophene rings and consequent target-binding fitness |
|---|---|
| Target Compound Data | Thiophene attached at C-3 (3-yl); no experimentally determined dihedral angle data available |
| Comparator Or Baseline | Comparator: CAS 1448135-73-6 (thiophen-2-yl isomer). In CRAC inhibitor series, methyl substitution (compound 16e) that minimally alters torsion retained potency, whereas benzyl substitution (compound 17d) that alters torsion reduced potency ~7-fold . |
| Quantified Difference | No direct quantitative difference established for this specific pair; class-level SAR indicates that regioisomeric thiophene attachment can produce non-equivalent biological activity, with no consistent directionality of superiority [1]. |
| Conditions | CRAC channel inhibition assay (IL-2 production, Jurkat T-cells) for class-level SAR ; general thiophene SAR review encompassing multiple target classes [1]. |
Why This Matters
For procurement decisions, the 3-yl regioisomer is not a drop-in replacement for the 2-yl analog; assay validation must be performed independently, and the 3-yl isomer may provide differentiated IP space if pursued for patent filing.
- [1] Drehsen G, Engel J. Structure-activity relationships of thiophene derivatives of biological interest. Sulfur Reports. 1983;3(5):171-207. View Source
